molecular formula C19H15F3N2O5S B2555431 N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1903666-97-6

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2555431
CAS No.: 1903666-97-6
M. Wt: 440.39
InChI Key: CFCBNVLAEYIJSY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound that features a combination of furan, thiophene, and trifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling with the ethanediamide backbone under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or cyclohexane and may require catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while substitution reactions can yield a variety of trifluoromethoxy-substituted phenyl derivatives .

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and thiophene derivatives, as well as trifluoromethoxy-substituted phenyl compounds. Examples include:

Uniqueness

What sets N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide apart is its combination of these functional groups in a single molecule, providing a unique set of chemical and physical properties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O5S/c20-19(21,22)29-13-7-5-12(6-8-13)24-17(26)16(25)23-11-18(27,14-3-1-9-28-14)15-4-2-10-30-15/h1-10,27H,11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCBNVLAEYIJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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